(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol chemical properties
(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol chemical properties
An In-depth Technical Guide to (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol: Properties, Synthesis, and Applications
Abstract
(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a chiral heterocyclic compound featuring the N-benzylpiperidine scaffold, a motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, predicted physicochemical parameters, and anticipated spectroscopic signatures. We present a detailed, logical synthetic strategy grounded in established methodologies for related piperidine structures, complete with a step-by-step protocol and workflow diagrams. Furthermore, this document explores the compound's potential applications in drug discovery, leveraging the known pharmacological relevance of the benzylpiperidine core as a versatile scaffold for interacting with various biological targets. Safety, handling, and storage protocols based on analogous compounds are also discussed to ensure safe laboratory practice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific chiral building block.
Introduction to the Benzylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, prized for its three-dimensional architecture and basic nitrogen atom, which is often protonated at physiological pH, enabling key ionic interactions with biological targets. The incorporation of an N-benzyl group further enhances the utility of this scaffold. The benzyl moiety increases lipophilicity, which can be crucial for traversing biological membranes, and its aromatic ring can engage in favorable cation-π and π-π stacking interactions within protein binding sites.[1][2] This makes the N-benzyl piperidine (N-BP) framework a "privileged structure" frequently employed by medicinal chemists to fine-tune efficacy and physicochemical properties.[1]
The specific stereoisomer, (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol, presents a precisely defined three-dimensional arrangement of its substituents. The stereochemistry at the C3 and C5 positions is critical, as biological systems are inherently chiral, and stereoisomers often exhibit vastly different potency, selectivity, and toxicity profiles. The cis-relationship between the hydroxyl and methyl groups in this configuration dictates a specific conformational preference, influencing how the molecule presents its key interacting groups—the hydroxyl (hydrogen bond donor/acceptor), the basic nitrogen, and the aromatic benzyl ring—to a target protein.
Physicochemical and Predicted Properties
| Property | Predicted Value / Information | Source / Analogy |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol | [3] |
| Stereochemistry | (3S, 5S) | - |
| IUPAC Name | (3S,5S)-1-benzyl-5-methylpiperidin-3-ol | - |
| Predicted LogP | ~2.1 | Based on 1-benzyl-4-methylpiperidin-3-ol[3] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų (for alcohol and amine) | Analogy to similar piperidinols |
| Hydrogen Bond Donors | 1 (hydroxyl group) | [4] |
| Hydrogen Bond Acceptors | 2 (nitrogen and oxygen) | [4] |
| Rotatable Bonds | 2 | [4] |
| Physical State | Predicted to be a solid or high-boiling oil at room temperature. | Based on N-Benzyl-3-hydroxypiperidine[5] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water, but soluble in acidic aqueous solutions due to the basic nitrogen. | General chemical principles |
Anticipated Spectroscopic Characterization
Elucidation of the structure and confirmation of stereochemistry for (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol would rely on a combination of standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm). The benzylic CH₂ protons would appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the piperidine ring would resonate in the aliphatic region (1.5-3.5 ppm), with their coupling patterns and chemical shifts being highly dependent on their axial or equatorial positions and the overall chair conformation of the ring. The methyl group would likely appear as a doublet around 0.8-1.2 ppm. The proton on the carbon bearing the hydroxyl group (H3) would be a key diagnostic signal.
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¹³C NMR Spectroscopy: The carbon spectrum would show characteristic signals for the aromatic carbons (127-140 ppm), the benzylic carbon (~60-65 ppm), and the carbons of the piperidine ring (~20-70 ppm). The methyl carbon would appear at a high field (~15-20 ppm).
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (m/z = 205.15). A prominent fragment would be expected at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, resulting from the cleavage of the C-N bond.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol group (~3300-3500 cm⁻¹), C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹), and C=C stretching for the aromatic ring (~1450-1600 cm⁻¹).
Synthesis Strategies
The synthesis of specifically substituted piperidines often relies on the stereocontrolled reduction of corresponding pyridine precursors. This approach is advantageous as it builds the complex, chiral piperidine core from a flat, readily available aromatic starting material.[6]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the piperidine ring, tracing it back to a simpler, commercially available pyridine derivative.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The forward synthesis involves N-benzylation of the pyridine precursor followed by a diastereoselective hydrogenation. The hydrogenation step is critical for establishing the desired (3S,5S) stereochemistry. The use of catalysts like Platinum(IV) oxide (PtO₂) in an acidic medium is known to favor the formation of cis-substituted piperidines.[6][7]
Caption: Proposed workflow for the synthesis of the target molecule.
Experimental Protocol
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Step 1: N-Benzylation of 5-Methyl-pyridin-3-ol.
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To a solution of 5-methyl-pyridin-3-ol (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature. The resulting pyridinium salt may precipitate and can be isolated by filtration or used directly in the next step after solvent removal.
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Causality: Benzyl bromide is an effective electrophile for the quaternization of the pyridine nitrogen. The formation of the pyridinium salt activates the ring for subsequent reduction.
-
-
Step 2: Diastereoselective Hydrogenation.
-
Dissolve the crude N-benzyl-5-methyl-pyridinium salt from Step 1 in acetic acid.
-
Add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate.
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Causality: The hydrogenation of pyridinium salts over platinum catalysts often proceeds via adsorption of the ring onto the catalyst surface, with hydrogen being delivered from one face, leading to a cis-diastereomer.[6] Acetic acid serves as the solvent and helps maintain catalyst activity.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Step 3: Work-up and Purification.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol.
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Applications in Drug Discovery and Medicinal Chemistry
The N-benzylpiperidine scaffold is a privileged core structure for developing agents that act on the central nervous system (CNS).[8] Its derivatives have shown affinity for a wide range of biological targets.
-
Sigma Receptors: A significant number of benzylpiperidine derivatives show high affinity for sigma receptors (S1R and S2R).[8][9] The S1R is an intracellular chaperone protein implicated in modulating neurotransmitter systems, making it a target for neuropsychiatric and neurodegenerative disorders. The nitrogen of the piperidine ring and the aromatic benzyl group are key pharmacophoric features for S1R binding.
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Opioid Receptors: The piperidine ring is a core component of many potent opioid analgesics. The N-benzyl substituent can modulate the affinity and selectivity for mu, delta, and kappa opioid receptor subtypes.
-
Monoamine Transporters: Some benzylpiperidine analogs can interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), acting as reuptake inhibitors or releasing agents.[8]
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Chiral Building Block: As a stereochemically defined molecule, (3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol is a valuable building block (chiral synthon) for the synthesis of more complex drug candidates. The benzyl group can serve as a protecting group that can be removed via hydrogenolysis to reveal the secondary amine, which can then be further functionalized. The hydroxyl group provides a handle for introducing new substituents or linking to other molecular fragments. The specific stereochemistry allows for the precise positioning of these functional groups to optimize interactions with a target protein.
Safety, Handling, and Storage
Based on safety data for structurally related piperidine derivatives, the following precautions are recommended.
-
Hazard Classification: While specific data is unavailable, related compounds like N-Benzyl-3-hydroxypiperidine are classified as acutely toxic if swallowed and can cause skin and eye irritation.[5][10]
-
Handling:
-
Storage:
-
First-Aid Measures:
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
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Conclusion
(3S,5S)-1-Benzyl-5-methyl-piperidin-3-ol represents a valuable and highly specific chemical entity for research and development. Its defined stereochemistry, coupled with the pharmacologically privileged N-benzylpiperidine scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The synthetic strategies outlined herein provide a practical pathway to access this compound, enabling its exploration in medicinal chemistry campaigns. A thorough understanding of its predicted properties and adherence to appropriate safety protocols are essential for its successful and safe application in the laboratory.
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